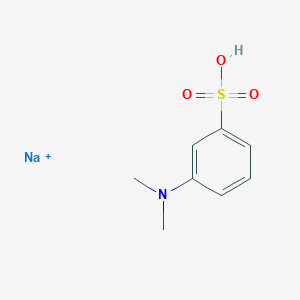
Sodium;3-(dimethylamino)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (11): is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid moiety substituted with a dimethylamino group at the 3-position and a sodium ion balancing the charge. It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) typically involves the sulfonation of benzene followed by the introduction of a dimethylamino group. The general steps are as follows:
Sulfonation of Benzene: Benzene is treated with concentrated sulfuric acid to form benzenesulfonic acid.
Introduction of Dimethylamino Group: The benzenesulfonic acid is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group at the 3-position.
Formation of Sodium Salt: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonic acid derivatives.
Biology: In biological research, this compound is used as a surfactant and emulsifying agent in various biochemical assays and experiments.
Medicine: The compound is explored for its potential use in drug formulation and delivery systems due to its solubility and stability properties.
Industry: In industrial applications, benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) is used in the manufacture of detergents, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) involves its interaction with molecular targets through its sulfonic acid and dimethylamino functional groups. These interactions can lead to various chemical transformations, such as protonation, deprotonation, and nucleophilic attack, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid: The parent compound without the dimethylamino substitution.
p-Toluenesulfonic acid: A similar compound with a methyl group at the para position.
Sulfanilic acid: An aromatic sulfonic acid with an amino group at the para position.
Uniqueness: Benzenesulfonic acid, 3-(dimethylamino)-, sodium salt (1:1) is unique due to the presence of both a sulfonic acid group and a dimethylamino group, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly useful in applications requiring both acidic and basic functionalities.
Propriétés
Numéro CAS |
5437-65-0 |
|---|---|
Formule moléculaire |
C8H11NNaO3S+ |
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
sodium;3-(dimethylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S.Na/c1-9(2)7-4-3-5-8(6-7)13(10,11)12;/h3-6H,1-2H3,(H,10,11,12);/q;+1 |
Clé InChI |
RPHORBROIXFYBI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=CC=C1)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















